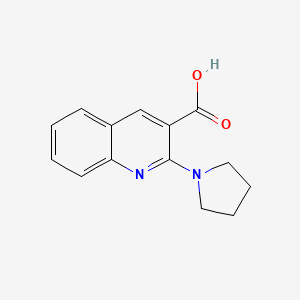

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a pyrrolidine ring at the second position and a carboxylic acid group at the third position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of quinoline derivatives with pyrrolidine under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available quinoline and pyrrolidine derivatives. The process often includes steps such as condensation, cyclization, and oxidation, optimized for large-scale production to ensure high yield and purity.

化学反応の分析

Amidation Reactions

This compound serves as a key intermediate for synthesizing bioactive amides through coupling reactions with diverse amines:

-

Reaction with 3-aminobenzenesulfonamide :

Using HATU/DIPEA in dichloromethane (DCM), 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid reacts to form N-(3-sulfamoylphenyl)quinoline-3-carboxamide (67% yield). This derivative exhibits potential as a sodium channel (Nav1.8) inhibitor .

Key data :Reagent System Product Yield Biological Target HATU/DIPEA/DCM 7 67% Nav1.8 inhibition -

Coupling with 2-methoxyaniline :

In DMF with HATU and N-ethyl-N-isopropylpropan-2-amine, the acid forms N-(2-methoxyphenyl)-3-(piperidin-1-yl)quinoxaline-2-carboxamide (87% yield), highlighting adaptability in aryl amide synthesis .

Carboxylation and Lithiation

The quinoline core undergoes directed metallation for carboxylation:

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety participates in stereoselective modifications critical for bioactivity:

-

Chiral recognition :

Enantiomers of 7-(3-aminopyrrolidinyl)quinolones show 10–60× potency differences against bacterial DNA gyrase . For 2-(pyrrolidin-1-yl) derivatives, stereochemistry at C-2 or C-3 impacts target binding .

Antibacterial Activity Correlations

While the query focuses on reactions, biological data contextualize synthetic efforts:

-

mGluR1 antagonism :

Analogous 2-pyrrolidinylquinoline-6-carboxamides (e.g., 12b , 13c ) show IC₅₀ values of 2.16 µM in calcium flux assays . -

CYP inhibition :

Derivatives display moderate CYP isozyme inhibition (e.g., 10 µM concentration reduces activity by 20–40%) .

Comparative Reaction Efficiency

Synthetic Challenges and Optimizations

科学的研究の応用

Antibacterial Activity

One of the primary applications of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is its role as an antibacterial agent. Research indicates that derivatives of this compound exhibit potent activity against a range of bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship Studies

Research has delved into the structure-activity relationships (SAR) of various derivatives of this compound. For instance, a series of enantiomerically homogeneous compounds were synthesized and evaluated for their in vitro and in vivo activities. The stereochemistry at specific positions was found to be crucial for maintaining antibacterial potency .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Clinical Evaluation : The compound A-60969, a derivative of this class, is undergoing clinical evaluation due to its promising antibacterial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria .

- Comparative Studies : In comparative studies against established antibiotics like ampicillin and gentamicin, certain derivatives demonstrated superior activity against resistant strains, indicating their potential as alternative treatments .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound derivatives. These studies are critical for understanding the therapeutic window and safety profile of these compounds.

| Parameter | Findings |

|---|---|

| Solubility | Enhanced by structural modifications |

| Half-life | Varies significantly among derivatives |

| Toxicity | Generally low; however, specific studies needed for each derivative |

作用機序

The mechanism of action of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, ion channels, and DNA.

類似化合物との比較

Quinoline-3-carboxylic acid: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.

Pyrrolidine-2-carboxylic acid: Lacks the quinoline ring, limiting its applications in medicinal chemistry.

Quinolinyl-pyrazoles: These compounds have different substitution patterns and may exhibit distinct biological activities.

Uniqueness: 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is unique due to the combination of the quinoline and pyrrolidine rings, which confer specific chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

生物活性

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of quinoline derivatives, which are known for their diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2O2. The presence of the pyrrolidine ring enhances its interaction with biological targets, making it a subject of various studies aimed at understanding its mechanism of action and therapeutic potential.

Antibacterial Activity

Quinoline derivatives, including this compound, have been reported to exhibit potent antibacterial properties. Research indicates that these compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, studies have shown that modifications in the pyrrolidine moiety can enhance solubility and pharmacokinetic properties while maintaining antibacterial efficacy against a broad spectrum of bacteria .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | X | Staphylococcus aureus |

| Ciprofloxacin | 2 | Escherichia coli |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

Anticancer Properties

Research has also highlighted the anticancer potential of quinoline derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific enzymes and pathways critical for cell survival. For example, compounds similar to this compound have been shown to interact with cellular pathways that regulate cell cycle progression and apoptosis .

Case Study:

A study investigating the effects of various quinoline derivatives on cancer cell lines found that certain modifications at the pyrrolidine position significantly enhanced cytotoxicity against breast cancer cells. The IC50 values varied widely depending on the structural modifications made to the quinoline core .

Anti-inflammatory Effects

In addition to antibacterial and anticancer activities, this compound has been studied for its anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. The binding affinity and selectivity towards these targets are influenced by the structural features of the compound, particularly the pyrrolidine moiety. Inhibition of key enzymes involved in DNA replication and cell signaling pathways leads to various therapeutic effects .

特性

IUPAC Name |

2-pyrrolidin-1-ylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLRIFOYICTCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。